

Application Notes and Protocols for Protein Modification using TCO-PEG6-NHS Ester

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Compound of Interest

Compound Name: TCO-PEG6-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **TCO-PEG6-NHS ester** in protein modification. The information is intended to guide researchers, scientists, and drug development professionals in the successful application of this versatile reagent for bioconjugation.

Introduction

TCO-PEG6-NHS ester is a heterobifunctional crosslinker that enables a two-step bioconjugation strategy.^{[1][2]} It features a Trans-Cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment of the linker to primary amines (e.g., lysine residues) on the surface of proteins, forming a stable amide bond.^{[1][3]} The TCO group then serves as a bioorthogonal handle for a highly specific and rapid reaction with a tetrazine-labeled molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.^{[2][4]} This "click chemistry" reaction is notable for its fast kinetics, high selectivity, and biocompatibility, as it proceeds efficiently in aqueous environments without the need for a cytotoxic copper catalyst.^{[2][4]} The polyethylene glycol (PEG6) spacer enhances water solubility and minimizes steric hindrance during conjugation.^{[3][5]}

This methodology is widely employed for various applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the creation of functionalized proteins for proteomics and drug delivery.[\[2\]](#)[\[3\]](#)

Chemical Properties and Handling

Property	Value	Reference
Molecular Formula	C28H46N2O12	[3]
Molecular Weight	602.7 g/mol	[3]
CAS Number	2353409-96-6	[3]
Purity	>95%	[3] [5]
Solubility	DMSO, DMF, DCM	[3]
Storage	Store at -20°C, protected from moisture. [3] [5]	
Stability	The NHS ester is susceptible to hydrolysis, especially at higher pH. The TCO group can isomerize to the less reactive cis-cyclooctene (CCO), and long-term storage is not recommended. [1] [3]	

Experimental Protocols

Protocol 1: Modification of Proteins with TCO-PEG6-NHS Ester

This protocol details the initial labeling of a protein with the TCO moiety.

Materials:

- Protein of interest (1-5 mg/mL)
- **TCO-PEG6-NHS ester**

- Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[6]
- Anhydrous DMSO or DMF[2]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]
- Desalting spin column or dialysis cassette for purification[2]

Procedure:

- Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free reaction buffer.[2][6]
- Prepare **TCO-PEG6-NHS Ester** Solution: Immediately before use, prepare a 10 mM stock solution of **TCO-PEG6-NHS ester** in anhydrous DMSO or DMF.[2][7]
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the **TCO-PEG6-NHS ester** solution to the protein solution.[2][6] The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6][7]
- Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.[2][7]
- Purification: Remove excess, unreacted **TCO-PEG6-NHS ester** and quenching buffer using a desalting spin column or dialysis.[2][7] The TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C for a short period.[2]

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol describes the "click" reaction between the TCO-modified protein and a tetrazine-labeled molecule.

Materials:

- TCO-modified protein
- Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)
- Reaction buffer (e.g., PBS, pH 6.0-9.0)[2]

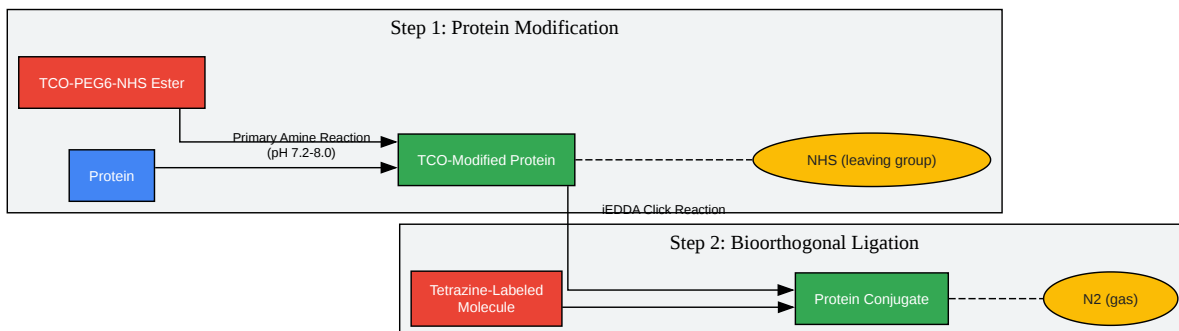
Procedure:

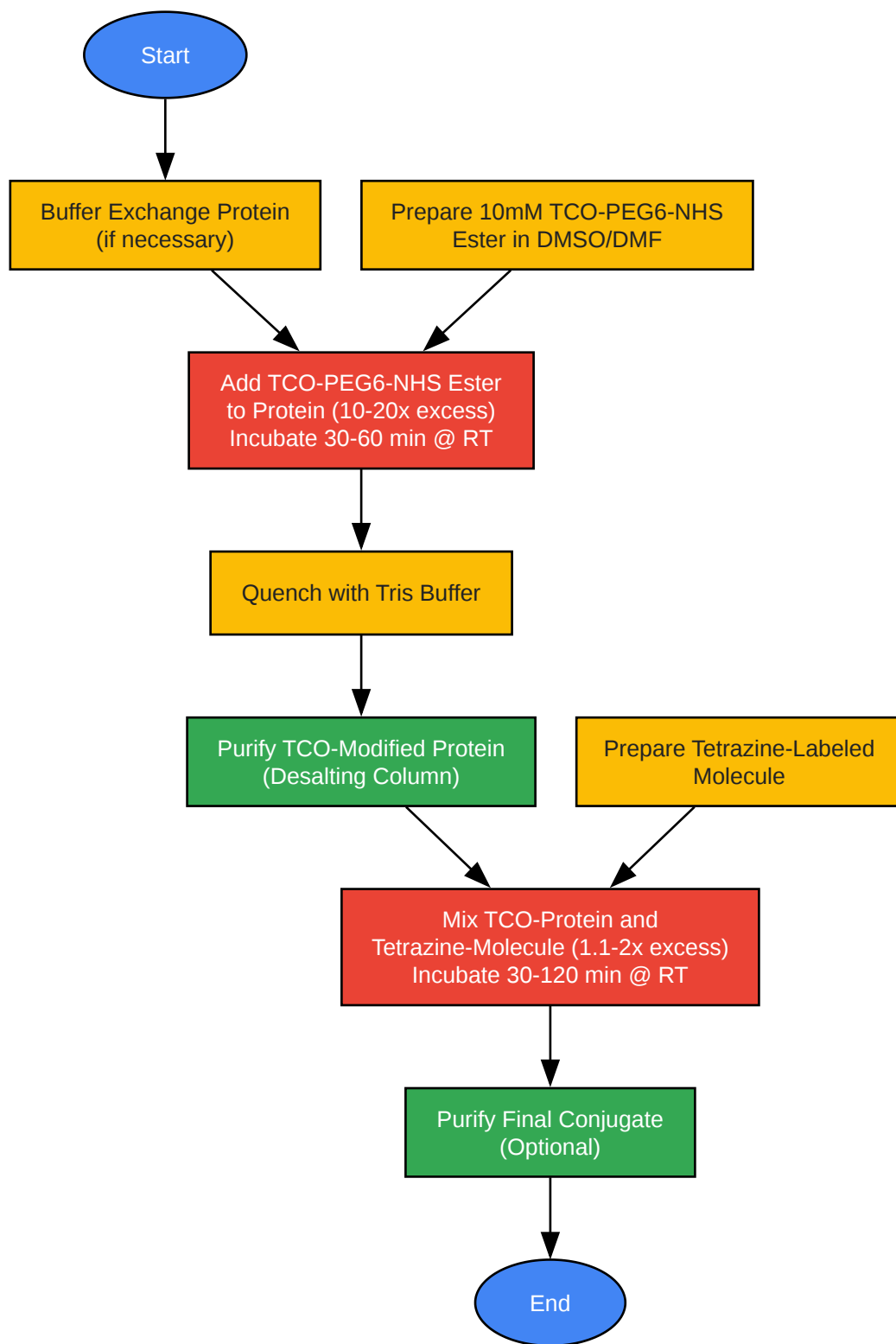
- Prepare Reactants:
 - Prepare the TCO-modified protein in the desired reaction buffer.
 - Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).[2]
- Click Reaction:
 - Add a 1.1 to 2-fold molar excess of the tetrazine-functionalized molecule to the TCO-modified protein.[8]
 - Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[2]
The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.[2][8]
- Purification (Optional): If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography.[2]

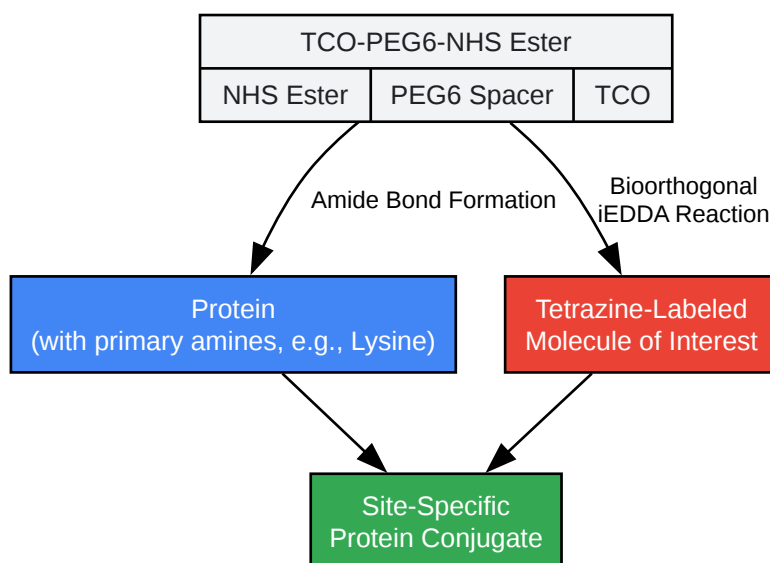
Quantitative Data Summary

Parameter	Typical Range/Value	Notes	Reference
TCO-Tetrazine Reaction Rate Constant	Up to $10^6 \text{ M}^{-1}\text{s}^{-1}$	Extremely fast kinetics allow for low reactant concentrations.	[4]
Molar Excess of TCO-PEG6-NHS Ester for Protein Labeling	10- to 100-fold	The optimal ratio depends on the protein and desired degree of labeling. A 20-fold excess is a common starting point.	[2][6][9]
Reaction Time for NHS Ester Coupling	30 - 120 minutes	Can be performed at room temperature or on ice.	[6][7]
Reaction pH for NHS Ester Coupling	7.0 - 8.5	Higher pH increases the rate of amine acylation but also the rate of NHS ester hydrolysis.	[6][9]
Reaction Time for TCO-Tetrazine Ligation	5 - 120 minutes	Often complete within minutes at room temperature.	[2]
Molar Excess of Tetrazine for Click Reaction	1.1- to 2-fold	A slight excess is typically used to ensure complete reaction of the TCO-modified protein.	[8]

Visualizations







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